3-[(2-Thienylsulfonyl)methyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole
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Overview
Description
3-[(2-Thienylsulfonyl)methyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Thienylsulfonyl)methyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-thiophenesulfonyl chloride with an appropriate methylating agent to form the thienylsulfonylmethyl intermediate. This intermediate is then reacted with 5-trifluoroacetyl-2-thiophene carboxylic acid hydrazide under specific conditions to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Thienylsulfonyl)methyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form corresponding thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or trifluoroacetyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
3-[(2-Thienylsulfonyl)methyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2-Thienylsulfonyl)methyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of disease treatment.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Thienylsulfonyl)methyl]-1,2,4-oxadiazole: Lacks the trifluoroacetyl group, which may affect its reactivity and biological activity.
5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole: Lacks the thienylsulfonylmethyl group, which may influence its stability and interaction with biological targets.
Uniqueness
3-[(2-Thienylsulfonyl)methyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole is unique due to the presence of both the thienylsulfonylmethyl and trifluoroacetyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential for forming stable complexes with biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
946499-88-3 |
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Molecular Formula |
C13H7F3N2O4S3 |
Molecular Weight |
408.384 |
IUPAC Name |
2,2,2-trifluoro-1-[5-[3-(thiophen-2-ylsulfonylmethyl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]ethanone |
InChI |
InChI=1S/C13H7F3N2O4S3/c14-13(15,16)11(19)7-3-4-8(24-7)12-17-9(18-22-12)6-25(20,21)10-2-1-5-23-10/h1-5H,6H2 |
InChI Key |
GJBRKLVHIOIDHV-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)S(=O)(=O)CC2=NOC(=N2)C3=CC=C(S3)C(=O)C(F)(F)F |
Synonyms |
2,2,2-Trifluoro-1-[5-[3-[(2-thienylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl]-2-thienyl]-ethanone |
Origin of Product |
United States |
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